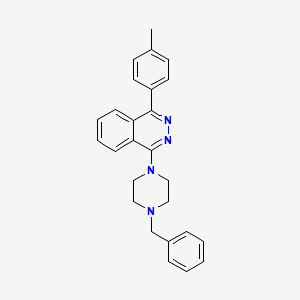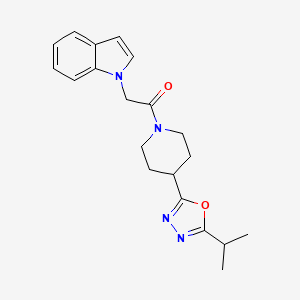
Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamates are organic compounds derived from carbamic acid . They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals . Piperidines, on the other hand, are a class of organic compounds that contain a six-membered ring with one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Carbamates can be synthesized through the reaction of amines with carbon dioxide and halides . This method offers mild reaction conditions and short reaction times . Piperidine derivatives can be formed through intra- and intermolecular reactions .
Molecular Structure Analysis
The molecular structure of carbamates consists of a carbonyl group (C=O) and an alkyl or aryl group attached to a nitrogen atom . Piperidines have a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions, including transcarbamoylation, which involves the transfer of a carbamoyl group from one molecule to another . Piperidine derivatives can be formed through various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Physical And Chemical Properties Analysis
The physical and chemical properties of carbamates and piperidine derivatives can vary widely depending on their specific structure. For example, ethyl carbamate is a white solid with a molar mass of 89.094 g·mol−1 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Phosphine-Catalyzed Annulation: A study demonstrated the use of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon undergoing [4 + 2] annulation with N-tosylimines, resulting in adducts like ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This synthesis process achieved excellent yields with complete regioselectivity, expanding the scope of reactions in organic chemistry (Zhu, Lan, & Kwon, 2003).
Anticancer Research
- Tubulin Binding and Antineoplastic Activity: Ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates have been found to bind with cellular tubulin and exhibit cytotoxic activity against experimental neoplasms in mice. This suggests their potential use in developing anticancer agents (Temple, Rener, & Comber, 1989).
Potential Antifilarial Agents
- Synthesis of Benzimidazole Carbamates: Methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates demonstrated significant in vivo antifilarial activity against various parasites in experimental infections, indicating their potential as antifilarial agents (Ram et al., 1992).
Food and Environmental Toxicology
- Ethyl Carbamate in Food Products: Ethyl carbamate, a chemical substance present in fermented food products and alcoholic beverages, is classified as a Group 2A carcinogen. Long-term exposure to ethyl carbamate may cause neurological disorders, and research has focused on its formation, metabolism, and mitigation strategies in food products (Gowd et al., 2018).
Mecanismo De Acción
Target of Action
Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological effects due to their interaction with various biological targets .
Safety and Hazards
Direcciones Futuras
The synthesis and application of carbamates and piperidine derivatives continue to be areas of active research . Future directions may include the development of more efficient synthesis methods, the design of new drugs based on these compounds, and further studies on their safety and potential risks .
Propiedades
IUPAC Name |
methyl N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13-6-8-15(9-7-13)23(20,21)18-12-4-3-5-14(18)10-11-17-16(19)22-2/h6-9,14H,3-5,10-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQSLAUMIPNDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2842165.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2842166.png)
![(4-(benzylthio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2842168.png)
![5-(4-fluorophenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2842169.png)
![1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2842172.png)
![1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842173.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide](/img/structure/B2842174.png)
![methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2842177.png)
![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B2842179.png)

![2-((3-Chlorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2842182.png)